4-chloro-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine
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Overview
Description
4-chloro-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C17H17ClN2O3S This compound is known for its unique structure, which includes a benzothiazole ring substituted with a chloro group and a trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2,3,4-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the benzothiazole ring or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-N-(2,3,4-trimethoxybenzyl)ethanaminium
- N-(4-Chlorobenzyl)-4-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethyl}aniline
- N-[2-(4-chlorophenyl)ethyl]-N-(2,3,4-trimethoxybenzyl)amine
Uniqueness
4-chloro-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its combination of a chloro group and a trimethoxybenzyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
717832-16-1 |
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Molecular Formula |
C17H17ClN2O3S |
Molecular Weight |
364.8g/mol |
IUPAC Name |
4-chloro-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H17ClN2O3S/c1-21-12-8-7-10(15(22-2)16(12)23-3)9-19-17-20-14-11(18)5-4-6-13(14)24-17/h4-8H,9H2,1-3H3,(H,19,20) |
InChI Key |
AMPLTURJVDSGCK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CNC2=NC3=C(S2)C=CC=C3Cl)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2=NC3=C(S2)C=CC=C3Cl)OC)OC |
Origin of Product |
United States |
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